1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole
Description
Significance of Fused Pyrrole-Imidazole Heterocycles in Contemporary Organic Chemistry
Fused pyrrole-imidazole heterocycles, such as pyrrolo[1,2-a]imidazoles, represent a class of N-bridgehead aromatic compounds that have sparked considerable interest in medicinal and organic chemistry. mdpi.commdpi.com These scaffolds are structurally significant as they are analogs of purines and pyrimidines, which are fundamental components of cellular processes. researchgate.net The fusion of a pyrrole (B145914) ring with an imidazole (B134444) ring creates a rigid, planar structure with distinct electronic properties and versatile reactivity. ias.ac.in This unique architecture allows these compounds to interact effectively with biological targets. ias.ac.in
Pyrroles and their fused derivatives are recognized as important structures in a variety of natural products and bioactive molecules. researchgate.netbiolmolchem.com Their diverse biological activities have established them as privileged scaffolds in drug discovery. nih.govnih.gov The pyrrolo[1,2-a]imidazole core, in particular, is found in molecules exhibiting a range of biological effects, including antimicrobial and antioxidant properties. nih.govbenthamdirect.comfrontiersin.org The development of efficient synthetic methods, such as multicomponent reactions, has further enhanced their accessibility and the ability to generate diverse derivatives. benthamscience.comresearchgate.net These synthetic strategies offer benefits like atom economy, high yields, and operational simplicity. benthamdirect.combenthamscience.com
Historical Context and Evolution of Pyrrolo[1,2-a]imidazole Research
Interest in pyrrolo[1,2-a]imidazole systems dates back to the 1960s. nih.gov Early research laid the groundwork for understanding the fundamental chemistry of these heterocycles. Significant advancements in the field were summarized in a review in 1995, which covered the synthetic methods and chemical transformations known at the time. nih.gov
Over the subsequent decades, research has continued to evolve, with a focus on developing new synthetic methodologies and exploring the biological potential of these compounds. nih.gov Modern synthetic approaches include intramolecular cyclizations, [3+2] cycloaddition reactions, and cascade reactions, which have enabled the creation of a wide array of substituted pyrrolo[1,2-a]imidazoles. mdpi.comnih.gov For instance, a concise and efficient synthesis of these scaffolds has been developed through regioselective aza-ene additions and cyclic-condensation reactions under catalyst-free conditions. rsc.org The ongoing exploration of these compounds is driven by the discovery of their potential applications in various fields, including as potential inhibitors of specific biological targets and as functional materials. mdpi.comnih.govsemanticscholar.org
Structural Characterization of 1,6-Diphenyl-1H-pyrrolo[1,2-a]imidazole within the Pyrrolo[1,2-a]imidazole Class
This compound is a specific derivative within the broader class of pyrrolo[1,2-a]imidazoles. Its structure consists of the core pyrrolo[1,2-a]imidazole scaffold with phenyl groups attached at the 1 and 6 positions. The numbering of the atoms in the pyrrolo[1,2-a]imidazole skeleton follows established IUPAC rules for N-bridgehead aromatic heterocycles. mdpi.com
The structural characterization of such compounds is typically achieved through a combination of spectroscopic techniques. Methods like ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the arrangement of atoms and the chemical environment of the protons and carbons within the molecule. benthamdirect.comnih.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. benthamdirect.com For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, bond angles, and information about the molecule's conformation and packing in the crystal lattice. researchgate.netresearchgate.net
The general synthetic approach to the pyrrolo[1,2-a]imidazole scaffold often involves the reaction of a pyrrole-based precursor with a suitable cyclizing agent. For instance, the condensation of aminopyrrolines with halocarbonyl compounds has been explored, as well as multicomponent reactions involving diamines, ninhydrins, and activated acetylenic compounds. benthamdirect.comnih.gov
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₂ |
| Monoisotopic Mass | 258.1157 Da |
| SMILES | C1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4 |
| InChIKey | DYYIOEADAJTDAY-UHFFFAOYSA-N |
Data sourced from PubChem CID 216985. uni.lu
The following table presents predicted collision cross-section (CCS) values, which are important for advanced mass spectrometry techniques like ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 259.12298 | 158.0 |
| [M+Na]⁺ | 281.10492 | 168.4 |
| [M-H]⁻ | 257.10842 | 167.1 |
| [M+NH₄]⁺ | 276.14952 | 176.5 |
| [M+K]⁺ | 297.07886 | 162.2 |
Predicted CCS values were calculated using CCSbase. uni.lu
Structure
3D Structure
Properties
CAS No. |
37959-38-9 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,6-diphenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14N2/c1-3-7-15(8-4-1)16-13-18-19(14-16)11-12-20(18)17-9-5-2-6-10-17/h1-14H |
InChI Key |
DYYIOEADAJTDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Diphenyl 1h Pyrrolo 1,2 a Imidazole and Its Analogs
Annulation Strategies for Pyrrolo[1,2-a]imidazole Ring System Formation
The construction of the fused pyrrolo[1,2-a]imidazole ring system is often achieved through annulation strategies, which involve the formation of one of the heterocyclic rings onto a pre-existing partner ring. These methods can be broadly categorized into the annulation of an imidazole (B134444) moiety onto a pyrrole (B145914) precursor or the annulation of a pyrrole moiety onto an imidazole precursor.
Annulation of the Imidazole Moiety onto Pyrrole Precursors
A common approach to forming the imidazole ring onto a pyrrole backbone involves the condensation of aminopyrrolines with α-halocarbonyl compounds. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate (B1210297) at room temperature can yield 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov However, this method can sometimes result in low yields, as exemplified by the reaction with a pyridyl bromo ketone, which, upon heating in DMF with sodium carbonate, afforded the isomeric 2-substituted pyrrolo[1,2-a]imidazole in only a 14% yield. nih.gov
Another strategy involves the reaction of 2-(pyrrolidin-1-yl)ethylamine with oxidizing agents. The use of monoamine oxidase (MAO-N-D5) in the presence of flavin adenine (B156593) dinucleotide (FAD) can facilitate the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine to yield 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole. nih.gov Similarly, the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system has been shown to produce 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole. nih.gov
More complex pyrrole-containing precursors can also be utilized. For example, 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been synthesized from γ-lactams through O-methylation with Meerwein's reagent, followed by amidination and cyclization under acidic conditions. nih.gov
| Pyrrole Precursor | Reagents | Conditions | Product | Yield | Reference |
| 3,4-Dihydro-2H-pyrrol-5-amine | 2-Bromo ketones | EtOAc, rt | 3-Substituted pyrrolo[1,2-a]imidazole hydrobromides | Not reported | nih.gov |
| 3,4-Dihydro-2H-pyrrol-5-amine | Pyridyl bromo ketone, Na₂CO₃ | DMF, heat | 2-Substituted pyrrolo[1,2-a]imidazole | 14% | nih.gov |
| 2-(Pyrrolidin-1-yl)ethylamine | Monoamine oxidase (MAO-N-D5), FAD | - | 2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazole | Not reported | nih.gov |
| 1-Phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine | Hg(II)–EDTA | - | 2,5-Diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole | 45% (for chiral analog) | nih.gov |
| γ-Lactams | Meerwein's reagent, aminoethyl diethyl acetal, acid | - | 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Not reported | nih.gov |
Annulation of the Pyrrole Moiety onto Imidazole Precursors
The alternative annulation strategy involves constructing the pyrrole ring onto a pre-existing imidazole scaffold. Palladium-catalyzed oxidative annulation has emerged as a powerful tool in this regard. For instance, pyrrolylalkyl-1H-azoles can undergo intramolecular C-H functionalization to yield fused polyheterocyclic systems. thieme-connect.com Specifically, 1-(2-(1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazole can be cyclized to form the corresponding pyrrolo[2,1-c]benzo[d]imidazole derivative. thieme-connect.com This methodology has been successfully applied to various imidazole derivatives, including those with electron-donating or electron-withdrawing groups. thieme-connect.com
A simple and convenient method for preparing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves the condensation of 1H-imidazole with acrolein. nih.gov This product serves as a valuable intermediate and catalyst in other organic transformations. nih.gov
| Imidazole Precursor | Reagents | Conditions | Product | Yield | Reference |
| 1-(2-(1H-Pyrrol-1-yl)ethyl)-1H-benzo[d]imidazole | Pd catalyst | Oxidative conditions | Pyrrolo[2,1-c]benzo[d]imidazole derivative | - | thieme-connect.com |
| 1-(2-(1H-Pyrrol-1-yl)ethyl)-1H-imidazole-4,5-dicarbonitrile | Pd catalyst | Oxidative conditions | 5,6-Dihydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazine-2,3-dicarbonitrile | 73% | thieme-connect.com |
| 1H-Imidazole | Acrolein | - | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | - | nih.gov |
Multicomponent Cyclization Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of the pyrrolo[1,2-a]imidazole framework.
Three-Component Condensations Involving Aminopyrazoles and Methylene (B1212753) Active Compounds
While specific examples for the synthesis of 1,6-diphenyl-1H-pyrrolo[1,2-a]imidazole using three-component condensations of aminopyrazoles and methylene active compounds are not extensively documented in the reviewed literature, related three-component reactions are known. For instance, a three-component reaction of dihydroimidazole, dimethyl acetylenedicarboxylate, and ethyl diazoacetate, catalyzed by organic copper(II) salts, has been used to construct a tricarboxylate-substituted pyrrolo[1,2-a]imidazole, albeit in a low yield of 14%. nih.gov Another example involves the condensation of imidazole N-oxides, arylglyoxals, and various CH-acids like dimedone or barbituric acid. researchgate.net
Brønsted Acid-Catalyzed Approaches to Imidazole Derivatives
Brønsted acids can effectively catalyze the synthesis of various imidazole derivatives, which can be precursors to or analogs of the target compound. A modular, acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines provides access to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov Catalysts such as dodecylbenzenesulfonic acid (DBSA), p-toluenesulfonic acid (PTSA), and trifluoroacetic acid (TFA) have been shown to be effective, with TFA in DMSO giving the desired product in up to 80% yield. nih.gov
Furthermore, a Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and aromatic amines has been developed for the synthesis of 1,2,5-trisubstituted imidazoles. acs.org This method provides a route to compounds like 1-(naphthalen-1-yl)-2,5-diphenyl-1H-imidazole in good yields. acs.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dihydroimidazole, Dimethyl acetylenedicarboxylate, Ethyl diazoacetate | Organic Cu(II) salts | Tricarboxylate-substituted pyrrolo[1,2-a]imidazole | 14% | nih.gov | | 1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-Phenylenediamines | TFA/DMSO, rt then 65 °C | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | up to 80% | nih.gov | | Vinyl azides, Aromatic aldehydes, Aromatic amines | Brønsted acid | 1,2,5-Trisubstituted imidazoles | 70-85% | acs.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a key strategy for the final ring closure to form the pyrrolo[1,2-a]imidazole system. These reactions often proceed with high regioselectivity.
A straightforward method involves the intramolecular cyclization of N-alkenyl-substituted imidazoles. An enantioselective version of this reaction, catalyzed by a Ni–Al bimetallic system, has been developed for the synthesis of pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov Another approach is the intramolecular cyclization of ketones by the action of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in acetonitrile (B52724) at room temperature. nih.gov
Palladium-catalyzed C-H activation is another powerful tool for intramolecular cyclization. Imidazo[1,2-a]pyridine adducts can undergo AgOAc-mediated, Pd-catalyzed intramolecular cyclization to form complex fused systems. rsc.org
Furthermore, the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate has been shown to afford a tetrahydropyrrolo[1,2-a]imidazole derivative in 36% yield. nih.gov A novel approach based on the reaction of L-ornithine methyl ester dihydrochloride (B599025) with aromatic aldehydes leads to bis-Schiff bases that undergo intramolecular 1,3-dipolar cycloaddition to yield hexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov
| Precursor | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| N-Alkenyl-substituted imidazoles | Ni–Al bimetallic system | - | Pyrrolo[1,2-a]imidazoles with β-stereocenter | - | nih.gov |
| Ketones | (Boc)₂O | MeCN, rt | Pyrrolo[1,2-a]imidazoles | - | nih.gov |
| Imidazo[1,2-a]pyridine adducts | AgOAc, Pd catalyst | - | Fused polycyclic systems | - | rsc.org |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | - | - | Tetrahydropyrrolo[1,2-a]imidazole derivative | 36% | nih.gov |
| L-Ornithine methyl ester dihydrochloride, Aromatic aldehydes | - | - | Hexahydro-1H-pyrrolo[1,2-a]imidazoles | - | nih.gov |
Cyclization of Functionalized Ketone and Amide Derivatives
The formation of the pyrrolo[1,2-a]imidazole skeleton can be efficiently achieved through the intramolecular cyclization of appropriately functionalized ketone and amide precursors.
One notable method involves the intramolecular cyclization of ketones initiated by di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile at room temperature. nih.gov This transformation proceeds through the formation of an N-acylimidazolium carbene intermediate. A key feature of this reaction is the subsequent transfer of the Boc group from the nitrogen atom to the oxygen nucleophilic center of another intermediate, facilitating the ring closure to yield the pyrrolo[1,2-a]imidazole product. nih.gov
Derivatives of amides are also valuable starting materials. For instance, the cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using dehydrating agents like phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) yields 2-halosubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.govresearchgate.net The use of microwave irradiation in this process has been shown to significantly improve the yield of the product. nih.gov
A different approach utilizes a decarboxylative cyclization reaction. Under metal-free conditions, α-ketoamides react with proline to form tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. researchgate.net This reaction demonstrates high diastereoselectivity, typically yielding the trans-isomer in excellent yields and tolerating a wide range of substituents on the N-phenyl ring of the α-ketoamide. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
| Ketone derivatives (e.g., 43a,b) | (Boc)₂O, MeCN, Room Temp. | Pyrrolo[1,2-a]imidazoles (e.g., 44a,b) | nih.gov |
| 2-(2-oxopyrrolidin-1-yl)-acetamide | POCl₃ or POBr₃ | 2-Halo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | nih.govresearchgate.net |
| α-Ketoamides and Proline | Metal-free, heat | trans-tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | researchgate.net |
Enantioselective Intramolecular Cyclizations
Achieving stereocontrol during the synthesis of pyrrolo[1,2-a]imidazoles is crucial for applications in medicinal chemistry and materials science. Enantioselective intramolecular cyclizations provide a direct route to chiral molecules. A notable example is the synthesis of pyrrolo[1,2-a]imidazoles possessing a β-stereocenter through the cyclization of N-alkenyl-substituted imidazoles. nih.gov This reaction is catalyzed by a nickel-aluminum bimetallic system, where the stereochemical outcome is decisively controlled by a chiral phosphorus-containing SPO ligand. nih.gov The use of this specific ligand is essential for achieving high enantioselectivity in the final product. nih.gov
| Catalyst System | Chiral Ligand | Substrate | Product Feature | Reference |
| Ni-Al bimetallic | SPO (chiral phosphorus ligand) | N-alkenyl-substituted imidazoles | Pyrrolo[1,2-a]imidazole with a β-stereocenter | nih.gov |
Transition Metal-Catalyzed Synthetic Routes
Palladium-Catalyzed Cascade Reactions
Palladium catalysis offers powerful tools for constructing complex molecular architectures through cascade reactions, where multiple bonds are formed in a single synthetic operation. A described synthesis of a 1H-spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole] derivative exemplifies this approach. nih.gov The reaction involves an imidazolyl-1,6-diene substrate that undergoes a palladium-catalyzed cascade. This sequence is initiated by a Heck-type carbopalladation, which is then followed by a C-H activation of the imidazole heterocycle to complete the formation of the spirocyclic system. nih.gov
| Catalyst | Substrate | Reaction Type | Product | Reference |
| Palladium | Imidazolyl-1,6-diene | Cascade (Heck-type carbopalladation / C-H activation) | 1H-spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole] | nih.gov |
Palladium-Catalyzed Carbo-Palladation Strategies
Carbo-palladation is a key mechanistic step in many palladium-catalyzed cyclizations. This process involves the intramolecular insertion of an alkene into a palladium-carbon bond. nih.gov In the context of the cascade reaction mentioned previously (Section 2.4.1), the Heck-type carbopalladation constitutes the initial and crucial ring-forming step. nih.gov This strategy effectively creates a new carbon-carbon bond and a stereocenter, setting the stage for subsequent bond formations like the C-H activation that terminates the cascade. nih.gov The efficiency of this strategy lies in its ability to rapidly build molecular complexity from relatively simple starting materials.
Photochemical Synthesis Routes to Pyrroloimidazolones
Photochemistry provides an alternative, often milder, pathway for synthesizing complex heterocyclic structures. Pyrroloimidazolones, a subclass of the target scaffold containing a ketone functional group, can be synthesized via an intramolecular [2+2] photocyclization. nih.gov In a specific example, 1-(1Н-imidazol-1-yl)-2-phenylprop-2-en-1-one undergoes cyclization when irradiated with visible blue light in the presence of an iridium(III) complex as a photosensitizer. nih.gov This reaction leads to the formation of the corresponding pyrroloimidazolone, albeit in a modest yield as a mixture of regioisomers. nih.gov
| Substrate | Conditions | Catalyst/Sensitizer | Product | Reference |
| 1-(1Н-imidazol-1-yl)-2-phenylprop-2-en-1-one | Blue visible light | Iridium(III) complex | Pyrroloimidazolone | nih.gov |
Dehydrogenation-Mediated Cyclizations
Cyclization reactions that conclude with a dehydrogenation step are another effective strategy for creating the aromatic or partially saturated pyrrolo[1,2-a]imidazole ring system. The synthesis of 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole is achieved through the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a mercury(II)-EDTA system. nih.gov This method has also been adapted to produce optically pure analogs by using a chiral starting amine. nih.gov
A related reaction using 1-aminoethylpyrrolidine as the substrate demonstrates that the regiochemical outcome depends on the position of dehydrogenation. nih.gov Treatment with mercuric oxide (HgO) and ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA·2H₂O) leads to the preferential formation of the desired pyrrolo[1,2-a]imidazole via dehydrogenation at the C-2 position of the pyrrolidine (B122466) ring, though an isomeric product from dehydrogenation at C-5 is also formed. nih.gov
| Substrate | Reagent System | Product | Reference |
| 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine | Hg(II)-EDTA | 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole | nih.gov |
| 1-aminoethylpyrrolidine | HgO, Na₂EDTA·2H₂O | Pyrrolo[1,2-a]imidazole and isomer | nih.gov |
Synthesis via [3+2] Cycloaddition and Oxidative Aromatization Sequences
A potent strategy for the construction of the pyrrolo[1,2-a]imidazole core involves a cascade reaction sequence featuring a [3+2] cycloaddition followed by an oxidative aromatization step. This approach efficiently builds the fused imidazole ring system in a single operational pot.
One notable example of this methodology is the reaction between phenacyl azides and L-proline. nih.gov In this one-pot synthesis, L-proline acts as the two-atom component, and the phenacyl azide (B81097) provides the three-atom fragment. The reaction, typically conducted under reflux in a solvent like toluene, proceeds through an initial [3+2] cycloaddition. This is followed by a subsequent oxidative aromatization process that leads to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields. nih.gov While this specific example yields a dihydrogenated analog, further dehydrogenation can produce the fully aromatic system. The versatility of this method allows for a range of substituents on the final product by varying the starting phenacyl azide. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |
| Phenacyl azides | L-proline | Toluene, Reflux | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | High |
Table 1: Example of [3+2] Cycloaddition and Oxidative Aromatization for Pyrrolo[1,2-a]imidazole Analog Synthesis. nih.gov
Derivatization Strategies for this compound Precursors
The functionalization and construction of the pyrrolo[1,2-a]imidazole skeleton can be achieved from various precursors through strategic derivatization reactions that form the key imidazole ring.
Annulation of Aminopyrrole Carboxylates with α-Halocarbonyl Compounds
A classical and straightforward method for forming the imidazole ring is the annulation of an amino-substituted pyrrole derivative with an α-halocarbonyl compound. This reaction is an extension of the well-known Hantzsch imidazole synthesis applied to a fused system. The process involves the condensation of an aminopyrrole or its tautomeric equivalent, an aminopyrroline, with compounds such as α-bromo ketones. nih.gov
The reaction between 3,4-dihydro-2H-pyrrol-5-amine and various 2-bromo ketones in a solvent like ethyl acetate at room temperature leads to the formation of the corresponding 3-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide salts. nih.gov The choice of the α-bromo ketone directly determines the substituent at the 3-position of the resulting fused heterocycle. However, reaction conditions can be critical; for instance, using a pyridyl bromo ketone in DMF with sodium carbonate as a base resulted in the isomeric 2-substituted product, albeit in a low yield of 14%. nih.gov
| Aminopyrrole Derivative | α-Halocarbonyl Compound | Conditions | Product |
| 3,4-Dihydro-2H-pyrrol-5-amine | 2-Bromo ketones | EtOAc, Room Temp. | 3-Substituted-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole HBr |
| 3,4-Dihydro-2H-pyrrol-5-amine | Pyridyl bromo ketone | DMF, Na₂CO₃, Heat | 2-Substituted-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Table 2: Synthesis of Pyrrolo[1,2-a]imidazole Analogs via Annulation with α-Halocarbonyl Compounds. nih.gov
Approaches from Acylethynylpyrroles and Tosylmethylisocyanide
The reaction between acylethynylpyrroles and tosylmethylisocyanide (TosMIC) provides a versatile route to pyrrole-fused heterocycles. This reaction, a variation of the Van Leusen reaction, can lead to different products depending on the reaction conditions, particularly the base employed.
While the reaction of acylethynylpyrroles with TosMIC in the presence of potassium hydroxide (B78521) in THF typically yields 2,3′-bipyrroles, a change of base to sodium t-butoxide (t-BuONa) in THF leads to the unexpected formation of pyrrolo[1,2-c]imidazoles, which are structural isomers of the target pyrrolo[1,2-a]imidazole system. This serendipitous discovery highlights a divergent pathway where TosMIC reacts differently, leading to the formation of the fused imidazole ring. The reaction proceeds under reflux and can produce the pyrrolo[1,2-c]imidazole product alongside the bipyrrole in approximately a 1:1 ratio. This method offers a pathway to functionalized pyrroloimidazole analogs that are otherwise difficult to access.
Mannich-Type Reactions for Imidazole Ring Construction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In heterocyclic synthesis, it is a powerful tool for introducing β-amino carbonyl moieties, which can serve as key precursors for subsequent cyclization to form rings like imidazole. The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. The key electrophile is an iminium ion formed in situ.
While a direct, one-step Mannich reaction to form the this compound is not commonly cited, the principles of the reaction are applied in multi-step sequences. For example, N-Mannich bases of related heterocyclic systems, such as pyrrolo[3,4-c]pyrroles, have been synthesized and studied. elsevierpure.com These reactions involve the condensation of the pyrrole nitrogen, an aldehyde, and an amine (e.g., a substituted piperazine) to form an N-C-N linkage characteristic of a Mannich base. elsevierpure.com Furthermore, transformations like the retro-Mannich reaction have been leveraged to convert Morita–Baylis–Hillman ketones into saturated imidazo[1,2-a]pyridines, demonstrating the utility of Mannich-type reactivity in constructing fused imidazole systems. nih.gov
Condensation Reactions with Benzimidazolylacetonitriles
The synthesis of this compound specifically through the condensation of benzimidazolylacetonitriles is not a well-documented pathway in chemical literature. This is primarily due to a structural mismatch; the benzimidazole (B57391) core already contains a fused benzene (B151609) and imidazole ring, making it an unlikely precursor for a pyrrole-fused imidazole system.
However, related strategies are used to synthesize analogous fused systems. For instance, the synthesis of benzo[d]pyrrolo[1,2-a]imidazoles has been achieved through the rearrangement of C-cyclopropylbenzimidazoles, which are themselves prepared from the reaction of a benzimidazole-substituted acrylonitrile. This highlights the use of nitrile-containing benzimidazole derivatives as precursors to more complex fused systems, albeit not the specific pyrrolo[1,2-a]imidazole target.
Separately, intramolecular cycloadditions of nitriles with amides have been shown to be a highly efficient method for constructing fused nitrogen heterocycles. For example, N-(2-cyanoarylmethyl)-substituted acrylamides can undergo a formal [4+2] cycloaddition cascade to yield pyrrolo[1,2-a]pyrimidin-4(6H)-ones. This demonstrates the principle of using a nitrile group as an electrophilic partner in an intramolecular cyclization to build a fused ring onto a pyrrole precursor.
Chemical Reactivity and Transformation Mechanisms of 1,6 Diphenyl 1h Pyrrolo 1,2 a Imidazole Derivatives
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]imidazole Core
The pyrrolo[1,2-a]imidazole nucleus is generally susceptible to electrophilic attack due to the electron-rich nature of the heterocyclic system. globalresearchonline.net The imidazole (B134444) ring, in particular, exhibits a high reactivity towards electrophiles, often more so than pyrazole (B372694) or thiazole. globalresearchonline.net In the absence of strong deactivating groups, electrophilic substitution is a common reaction pathway for such fused heterocyclic systems.
While specific studies on the electrophilic substitution of 1,6-diphenyl-1H-pyrrolo[1,2-a]imidazole are not extensively documented, the general reactivity of the parent pyrrolo[1,2-a]pyrazine (B1600676) system, a related nitrogen-containing fused heterocycle, has been investigated. For instance, nitration of pyrrolo[1,2-a]pyrazines has been achieved using a nitrating mixture or acetyl nitrate. researchgate.net It is plausible that similar conditions could lead to the nitration of the this compound core. The position of substitution would be dictated by the electronic effects of the fused rings and the phenyl substituents.
In related imidazo[2,1-b]-1,3,4-thiadiazole systems, electrophilic substitution reactions have also been successfully carried out. researchgate.net These examples suggest that the pyrrolo[1,2-a]imidazole core in the title compound is amenable to various electrophilic substitution reactions, such as nitration and halogenation, although the specific conditions and regioselectivity would require experimental verification.
Table 1: Representative Electrophilic Substitution Reactions on Related Heterocyclic Cores
| Electrophile | Reagent | Substrate Class | Product Type | Reference |
| Nitronium ion (NO₂⁺) | Nitrating mixture / Acetyl nitrate | Pyrrolo[1,2-a]pyrazines | Nitro-pyrrolo[1,2-a]pyrazines | researchgate.net |
| Halonium ion (X⁺) | N-Halosuccinimide | Imidazo[2,1-b]-1,3,4-thiadiazoles | Halo-imidazo[2,1-b]-1,3,4-thiadiazoles | researchgate.net |
Note: This table represents potential reactions based on related heterocyclic systems, as specific data for this compound is limited.
Functionalization Reactions of Peripheral Substituents
The this compound scaffold possesses two peripheral phenyl groups that are amenable to functionalization. These reactions allow for the modification of the molecule's properties without altering the core heterocyclic structure. Standard electrophilic aromatic substitution reactions can be anticipated on these phenyl rings.
For instance, nitration of the phenyl groups could be achieved using standard nitrating agents. The position of nitration (ortho, meta, or para) would be influenced by the directing effects of the pyrrolo[1,2-a]imidazole core and any existing substituents on the phenyl rings. Similarly, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to introduce a variety of functional groups onto the phenyl rings.
While direct experimental data on the functionalization of the phenyl rings in this compound is scarce, the synthesis of derivatives with substituted phenyl rings, such as 3-(3,4-dichlorophenyl) substituted pyrrolo[1,2-a]imidazoles, indicates that such modifications are synthetically accessible. nih.gov
Formation of Quaternary Salts and Related Derivatives
The pyrrolo[1,2-a]imidazole system contains a tertiary nitrogen atom that can be readily alkylated or acylated to form quaternary imidazolium (B1220033) salts. nih.govmdpi.com This reaction is a common transformation for many imidazole-containing compounds and is a key step in the synthesis of N-heterocyclic carbenes and ionic liquids. nih.govgoogle.com
The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents has been shown to produce the corresponding quaternary salts in good yields. mdpi.com For example, treatment with benzyl (B1604629) chloride or other alkyl halides in a suitable solvent leads to the formation of 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides. nih.govmdpi.com It is highly probable that this compound would undergo similar quaternization reactions. The formation of these salts can significantly alter the electronic and physical properties of the parent molecule.
Table 2: Examples of Quaternary Salt Formation in Pyrrolo[1,2-a]imidazole Systems
| Pyrrolo[1,2-a]imidazole Derivative | Alkylating/Acylating Agent | Product | Reference |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Benzyl chloride | 1-Benzyl-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | mdpi.com |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | 2-Chloro-N-(4-phenoxyphenyl)acetamide | 3-Aryl-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | nih.gov |
| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | orientjchem.org |
Ring Transformations and Rearrangement Processes
The fused ring system of pyrrolo[1,2-a]imidazole can undergo various ring transformations and rearrangements under specific conditions. These reactions can lead to the formation of novel heterocyclic structures.
One documented example involves the ring transformation of γ-amino-oxazoles, which upon pyrolysis, can cyclodehydrate to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. rsc.org This suggests that under thermal or acidic conditions, rearrangements involving the pyrrole (B145914) or imidazole ring could be possible.
Furthermore, a novel approach to the diastereoselective synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles involves the intramolecular 1,3-dipolar cycloaddition of bis-Schiff bases derived from L-ornithine methyl ester dihydrochloride (B599025) and aromatic aldehydes. nih.gov While this is a synthetic route to a hydrogenated analog, it highlights the potential for cycloaddition-rearrangement cascades within this heterocyclic family.
Heteroaryl Annulation Reactions
Heteroaryl annulation involves the fusion of an additional heterocyclic ring onto the existing pyrrolo[1,2-a]imidazole scaffold. These reactions are valuable for the construction of complex, polycyclic heterocyclic systems.
A catalyst-free annulative functionalization approach has been developed for the synthesis of imidazole-pyrrolo[1,2-a]pyrazine hybrid structures from the reaction of β-enaminone with propargylamine. mdpi.comuni.lunih.gov This domino reaction proceeds through a regioselective conjugate substitution followed by cycloisomerization to construct two new heterocyclic moieties. uni.lu
Additionally, the Groebke-Blackburn-Bienaymé three-component reaction has been utilized for the diversity-oriented synthesis of fused imidazo[1,2-a]heterocycles. nih.gov This multicomponent reaction allows for the construction of complex fused systems in a single step. Another strategy involves the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to ethyl propiolate, which has been used to synthesize various pyrrolo-fused heterocycles. mdpi.com These methods could potentially be adapted for the annulation of new rings onto the this compound core.
Advanced Spectroscopic and Crystallographic Characterization of 1,6 Diphenyl 1h Pyrrolo 1,2 a Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 1,6-Diphenyl-1H-pyrrolo[1,2-a]imidazole can be achieved, confirming the connectivity and spatial relationships of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the hydrogen atoms. While specific experimental data for this exact compound is not widely available in the cited literature, analysis of closely related structures allows for a theoretical assignment. The aromatic protons of the two phenyl rings would be expected to appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the pyrrolo[1,2-a]imidazole core would exhibit characteristic shifts and coupling patterns that are highly dependent on their specific electronic and steric environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum would be characterized by a series of signals corresponding to the aromatic carbons of the phenyl substituents and the carbons of the fused heterocyclic system. The quaternary carbons, including the ipso-carbons of the phenyl rings and the bridgehead carbons of the pyrrolo[1,2-a]imidazole core, would be readily identifiable.
Advanced Two-Dimensional NMR Techniques (COSY, HMQC, DEPT)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between vicinal protons, allowing for the tracing of proton-proton connectivity within the phenyl rings and the pyrrole (B145914) moiety of the heterocyclic core.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning carbon resonances based on the already established proton assignments.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the ¹³C NMR spectrum.
Due to the absence of specific experimental data in the searched literature, a representative data table for the NMR analysis of this compound cannot be generated at this time.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (if any were present) would be below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These would be observed in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings and the imidazole (B134444) moiety.
C-N stretching vibrations: These typically appear in the 1350-1000 cm⁻¹ region.
Out-of-plane C-H bending: Strong absorptions in the 900-675 cm⁻¹ region would be indicative of the substitution pattern on the phenyl rings.
Without experimental data, a specific IR data table cannot be provided.
Mass Spectrometry Techniques
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Based on its molecular formula (C₁₈H₁₄N₂), the predicted monoisotopic mass of the neutral molecule is 258.1157 Da. Therefore, the expected m/z value for the protonated species would be approximately 259.1230. uni.lu
Table 1: Predicted ESI-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 259.12298 |
Data sourced from computational predictions. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₁₈H₁₄N₂, the theoretical monoisotopic mass is calculated to be 258.1157 Da. uni.lu
While specific experimental research findings on the high-resolution mass spectrometry of this compound are not widely detailed in publicly available literature, predictive data provides valuable insight into its expected mass spectrometric behavior. Computational models, such as those utilized by PubChem, generate predicted collision cross-section (CCS) values for various adducts of the molecule. uni.lu These predictions are instrumental for identifying the compound in complex mixtures and for structural confirmation in future experimental work.
The predicted m/z values for several common adducts of this compound are summarized in the table below. These values serve as a reference for the expected outcomes in experimental HRMS analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 259.12298 |
| [M+Na]⁺ | 281.10492 |
| [M-H]⁻ | 257.10842 |
| [M+NH₄]⁺ | 276.14952 |
| [M+K]⁺ | 297.07886 |
| [M]⁺ | 258.11515 |
| Data sourced from PubChem predictions. uni.lu |
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Despite extensive searches of chemical and crystallographic databases, specific experimental X-ray diffraction data and a determined crystal structure for this compound are not currently available in the public domain. The synthesis and crystallographic analysis of this particular compound have not been reported in the accessible scientific literature.
For context, studies on related, but structurally distinct, compounds such as 1-(2,6-diisopropylphenyl)-1H-imidazole have been published, revealing details like monoclinic crystal systems and specific orientations of the phenyl and imidazole rings. nih.gov Similarly, crystallographic data for the saturated analog, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, is also available. However, these findings cannot be directly extrapolated to describe the solid-state structure of the unsaturated and differently substituted this compound. The acquisition of single crystals of sufficient quality and subsequent X-ray diffraction analysis remain a necessary future step for the complete structural elucidation of this compound.
Computational and Theoretical Investigations of 1,6 Diphenyl 1h Pyrrolo 1,2 a Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry and would be the primary tool for a thorough theoretical analysis of 1,6-Diphenyl-1H-pyrrolo[1,2-a]imidazole.
Molecular Geometry Optimization and Conformation Analysis
The initial and fundamental step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A key aspect of this analysis would be the conformational arrangement of the two phenyl rings relative to the pyrrolo[1,2-a]imidazole core. The rotational freedom around the single bonds connecting the phenyl groups to the heterocyclic system likely results in multiple local energy minima. A comprehensive conformational analysis would be necessary to identify the global minimum energy structure, which is crucial for all subsequent calculations.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Understanding the electronic properties of this compound is essential for predicting its reactivity and spectroscopic behavior. DFT calculations would provide detailed information about the distribution of electron density and the energies and shapes of the molecular orbitals.
Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. For this compound, the FMO analysis would reveal how the phenyl substituents influence the electronic properties of the pyrrolo[1,2-a]imidazole core.
| Parameter | Significance | Anticipated Influence of Phenyl Groups |
| HOMO Energy | Electron-donating ability | Likely to be higher due to the electron-donating nature of the phenyl rings, potentially destabilizing the HOMO. |
| LUMO Energy | Electron-accepting ability | May be lowered due to the extension of the π-conjugated system, potentially stabilizing the LUMO. |
| HOMO-LUMO Gap | Chemical reactivity and stability | The gap is expected to be smaller compared to the unsubstituted pyrrolo[1,2-a]imidazole, suggesting increased reactivity. |
Elucidation of Reaction Mechanisms and Transition State Structures
DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the structures of transition states and intermediates for various potential reactions, such as electrophilic substitution or cycloaddition. By calculating the activation energies, one could predict the most likely reaction pathways and the regioselectivity of chemical transformations. This would be particularly insightful for understanding how the positions of the phenyl groups direct incoming reagents.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization Pathways
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the electron density obtained from DFT calculations. It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. For this compound, NBO analysis would be instrumental in quantifying the extent of electron delocalization and conjugation between the phenyl rings and the heterocyclic core. It can reveal hyperconjugative interactions and charge transfer pathways within the molecule, offering a deeper understanding of its stability and electronic communication between different parts of the structure.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods allow for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, this would include:
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would help in understanding the electronic transitions responsible for its color and photophysical properties.
Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can predict the positions of peaks in the IR and Raman spectra. This is useful for identifying characteristic functional groups and for confirming the calculated minimum energy structure.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.
| Spectroscopic Technique | Predicted Property | Information Gained |
| UV-Vis Spectroscopy (TD-DFT) | Electronic transition energies, Oscillator strengths | Understanding of photophysical properties, HOMO-LUMO transitions. |
| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies | Identification of functional groups, confirmation of molecular structure. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | Structural elucidation and confirmation. |
Theoretical Insights into Compound Reactivity and Stability
By combining the results from DFT, FMO theory, and NBO analysis, a comprehensive picture of the reactivity and stability of this compound can be constructed. Reactivity indices such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions. The analysis would likely indicate that the phenyl groups significantly modulate the reactivity of the pyrrolo[1,2-a]imidazole scaffold, making certain positions more or less prone to electrophilic or nucleophilic attack.
Advanced Applications of Pyrrolo 1,2 a Imidazole Derivatives in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in the Assembly of Complex Heterocyclic Systems
The pyrrolo[1,2-a]imidazole framework is a valuable synthetic block for accessing more complex molecular structures through various synthetic strategies. nih.gov Methods such as cascade reactions, multicomponent reactions, rearrangements, and recyclizations are of significant interest for elaborating upon the pyrroloimidazole core. nih.gov
Researchers have developed three-component reactions for the efficient synthesis of functionalized pyrroloimidazole derivatives. iau.irnih.gov For instance, the reaction of N-methyl imidazole (B134444), dialkylacetylenedicarboxylates, and phenylsulfonylacetophenone proceeds smoothly to produce dialkyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates in good yields. iau.ir Similarly, multicomponent reactions involving ninhydrins, diamines, and activated acetylenic compounds in water provide an eco-friendly route to novel pyrroloimidazole derivatives. nih.govbenthamscience.com
The scaffold also participates in cycloaddition reactions to build polycondensed heterocyclic systems. A catalyst-free [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines affords novel and complex pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta iucr.orgresearchgate.netpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles. mdpi.com Furthermore, pyrrole-based enaminones have been utilized as key building blocks for synthesizing pyrrolo[1,2-a]pyrazines. mdpi.com In a different approach, a catalyst-free annulative functionalization was devised from the reaction of a β-enaminone with propargylamine, which constructs both a pyrazine (B50134) and an imidazole ring in a domino fashion to yield an imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. nih.govelsevierpure.com
These synthetic methodologies highlight the versatility of the pyrrolo[1,2-a]imidazole core in generating molecular diversity and complexity, making it a cornerstone for constructing novel heterocyclic compounds. nih.goviau.ir
Table 1: Selected Synthetic Methodologies Utilizing Pyrrolo[1,2-a]imidazole Scaffolds
| Reaction Type | Reactants | Resulting System | Reference(s) |
| Three-Component Reaction | N-methyl imidazole, Dialkylacetylenedicarboxylates, Phenylsulfonylacetophenone | Functionalized Pyrrolo[1,2-a]imidazoles | iau.ir |
| Three-Component Reaction | Ninhydrins, Diamines, Activated Acetylenic Compounds | Functionalized Pyrrolo[1,2-a]imidazoles | nih.govbenthamscience.com |
| [3+2] Annulation | Acylethynylcycloalka[b]pyrroles, Δ¹-Pyrrolines | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | mdpi.com |
| Domino Cyclization | Pyrrole-based Enaminones, Ammonium Acetate (B1210297) | Pyrrolo[1,2-a]pyrazines | mdpi.com |
| Annulative Functionalization | β-Enaminone, Propargylamine | Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids | nih.govelsevierpure.com |
Catalytic Applications in Organic Transformations (e.g., Organocatalysis involving Pyrrolo[1,2-a]imidazoles)
Derivatives of pyrrolo[1,2-a]imidazole have emerged as effective organocatalysts in various organic transformations. nih.gov Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have been successfully employed as selective organocatalysts in the asymmetric Steglich rearrangement. nih.gov Furthermore, these derivatives were among the first to be used for the catalytic asymmetric synthesis of certain chiral compounds. nih.gov
In a notable application, (pyrrolo[1,2-a]imidazol-7-yl)carbamates have been used for the organocatalytic asymmetric phosphoramidation of an intermediate in the synthesis of Remdesivir, a drug used in the treatment of COVID-19. nih.gov The unique structural and electronic properties of the pyrrolo[1,2-a]imidazole scaffold enable it to facilitate these complex transformations with high selectivity. nih.gov The related compound, 1-methylimidazole, has also been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce dipyrrolo[1,2-a:1′,2′-d]pyrazines. mdpi.com
Table 2: Examples of Organocatalysis by Pyrrolo[1,2-a]imidazole Derivatives
| Catalyst Type | Reaction | Application | Reference(s) |
| 7-alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Asymmetric Steglich Rearrangement | Asymmetric Synthesis | nih.gov |
| (Pyrrolo[1,2-a]imidazol-7-yl)carbamates | Asymmetric Phosphoramidation | Intermediate for Remdesivir Synthesis | nih.gov |
| 1-Methylimidazole | [3+3]-Cyclodimerization | Synthesis of Dipyrrolopyrazines | mdpi.com |
Development of Novel Materials and Functional Systems
A significant area of application for functionalized pyrrolo[1,2-a]imidazoles is in the development of ionic liquids. lifechemicals.comnih.gov These compounds serve as precursors to new cationic moieties that form the basis of these novel solvent systems. iucr.orgiucr.org The fused-ring structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole offers protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring. iucr.orgiucr.org This structural feature imparts enhanced stability, which is a desirable characteristic for electrochemical applications such as electrolytes in fuel cells and batteries. iucr.orgiucr.org
Affinity ionic liquids based on pyrrolo[1,2-a]imidazolium have been developed that are capable of binding to peptides and proteins. nih.gov This property has been harnessed for the liquid-liquid extraction and purification of proteins tagged with hexahistidine. nih.gov The versatility and stability of imidazolium (B1220033) derivatives, in general, make them widely used in the field of ionic liquids. iucr.orgresearchgate.net
The imidazole ring is a component in many fluorescent chemosensors due to its electronic properties and strong affinity for metal binding. nih.gov While research on 1,6-diphenyl-1h-pyrrolo[1,2-a]imidazole itself is specific, related fused heterocyclic systems demonstrate significant potential in this area. For instance, the fusion of additional aromatic rings, such as a benzene (B151609) ring, to related pyrrolo-pyrazine scaffolds can lead to a marked increase in blue fluorescence intensity, making them promising candidates for bioimaging applications. researchgate.net
Furthermore, synthetic pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which are structural relatives, exhibit fluorescence properties that are dependent on their substitution patterns. beilstein-journals.org The inherent photophysical potential of the core structure, combined with the tunability offered by substituents like the phenyl groups in this compound, suggests a strong possibility for developing novel fluorescent probes and chemosensors from this class of compounds. nih.govbeilstein-journals.org
N-Heterocyclic Carbene (NHC) Analogs Derived from Pyrrolo[1,2-a]imidazole Scaffolds
N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in organometallic chemistry and catalysis. nih.govgoogle.com The pyrrolo[1,2-a]imidazole framework has been used to generate novel NHC structures. acs.orgresearchgate.net Mesoionic imidazolium pyrrolides, synthesized from pyrrole-2-carbaldehyde, serve as starting materials for unique anionic N-heterocyclic carbenes. nih.govacs.orgnih.gov More directly, a constitutional isomer of the well-known imidazo[1,5-a]pyridin-3-ylidenes (ImPy) has been developed from a related scaffold. acs.org
A novel family of NHC ligands, pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy), has been synthesized and characterized. acs.org These carbenes are constitutional isomers of the widely used ImPy ligands but differ in the placement of the non-bridgehead nitrogen atom, which is located in the six-membered ring rather than the five-membered ring. acs.org This results in a diamino-stabilized carbene unit embedded within an aromatic pyrimidine (B1678525) ring. acs.org
The synthesis of the carbene precursors, pyrrolo[1,2-c]pyrimidinium salts, begins with pyrrole-2-carbaldehydes. acs.org The process involves several key steps, as outlined below.
Table 3: Synthetic Route to Pyrrolo[1,2-c]pyrimidin-1-ylidene Precursors
| Step | Starting Material | Reagents | Product | Reference(s) |
| 1 | Pyrrole-2-carbaldehydes | Tosylmethyl isocyanide (TosMIC) | 3-Tosyl pyrrolo[1,2-c]pyrimidines | acs.org |
| 2 | 3-Tosyl pyrrolo[1,2-c]pyrimidines | Na/Hg amalgam | Pyrrolo[1,2-c]pyrimidines | acs.org |
| 3 | Pyrrolo[1,2-c]pyrimidines | Methyl iodide or Trimethyloxonium tetrafluoroborate | Pyrrolo[1,2-c]pyrimidinium salts | acs.org |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the evaluation of donor-acceptor properties in organometallic complexes featuring the compound this compound. Research and data required to populate the requested section, including detailed findings and data tables, are not present in the public domain.
Therefore, it is not possible to generate the article section as requested while adhering to the strict requirements of providing scientifically accurate and specific content on this particular topic.
Future Directions in 1,6 Diphenyl 1h Pyrrolo 1,2 a Imidazole Research
The unique fused heterocyclic system of 1,6-Diphenyl-1H-pyrrolo[1,2-a]imidazole presents a compelling scaffold for future scientific exploration. Its structural rigidity, coupled with the electronic characteristics of the phenyl-substituted pyrrole (B145914) and imidazole (B134444) rings, positions it as a candidate for advancements across multiple chemical disciplines. The following sections outline key areas of prospective research that could unlock the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
